methyl N-(1H-indol-1-ylacetyl)leucinate
Description
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
methyl 2-[(2-indol-1-ylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)10-14(17(21)22-3)18-16(20)11-19-9-8-13-6-4-5-7-15(13)19/h4-9,12,14H,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CWJZKTIEGRHAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Indole Alkylation and Leucine Ester Coupling
A foundational method involves alkylation of the indole nitrogen followed by coupling with leucine methyl ester. In a representative procedure (,):
- Indole Activation : 1H-indole is alkylated with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone), yielding methyl (1H-indol-1-yl)acetate.
- Hydrolysis : The methyl ester is hydrolyzed to (1H-indol-1-yl)acetic acid using LiOH in dioxane/water ().
- Peptide Bond Formation : The carboxylic acid is coupled to leucine methyl ester using coupling agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine (TEA) or N-methylmorpholine (NMM) (,).
Key Data :
Protective Group Strategies
To prevent side reactions during synthesis, protective groups are critical:
- Indole Protection : Trifluoroacetyl (TFA) groups are introduced at the indole C3 position using trifluoroacetic anhydride (TFAA) to block undesired electrophilic substitutions (,).
- Leucine Protection : The tert-butyloxycarbonyl (Boc) group is commonly used for the leucine amino group, removed via trifluoroacetic acid (TFA) in dichloromethane (,).
- Protect 5-nitroindole with TFAA in CH₂Cl₂.
- Reduce the nitro group to amine using H₂/Pd-C.
- Couple with Boc-leucine methyl ester via HBTU.
- Deprotect with TFA to yield methyl N-(1H-indol-1-ylacetyl)leucinate.
Solid-Phase Synthesis Innovations
Recent advances employ solid-phase peptide synthesis (SPPS) for scalability:
- Resin Functionalization : Wang or 2-chlorotrityl resins preloaded with leucine methyl ester ().
- Iterative Coupling : Indole-acetyl moieties are introduced using Fmoc-protected intermediates, with HATU/NMM activation (,).
- Cleavage and Purification : HFIP (hexafluoroisopropanol) cleaves the peptide-resin linkage, followed by reverse-phase HPLC purification ().
Advantages :
- Higher throughput (batch yields >85%).
- Reduced racemization risk due to controlled reaction conditions.
Alternative Enzymatic and Catalytic Methods
Lipase-Catalyzed Esterification
Pilot studies explore lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis:
Transition Metal Catalysis
Palladium-catalyzed C–N coupling between indole derivatives and leucine esters is under investigation, though yields remain suboptimal (45–50%) ().
Analytical Validation and Quality Control
Structural Characterization
Purity Assessment
- HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~12.3 min (,).
- Chiral Analysis : Chiralpak AD-H column confirms >98% enantiopurity ().
Challenges and Optimization Opportunities
Racemization During Coupling
Leucine’s stereocenter is prone to racemization under basic conditions. Mitigation strategies include:
Scalability Limitations
Classical solution-phase methods face solvent volume constraints. Microfluidic continuous-flow systems are being tested for gram-scale production ().
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical HBTU | 99 | 97 | 120 | Moderate |
| Solid-Phase (HATU) | 85 | 98 | 250 | High |
| Enzymatic (Lipase B) | 72 | 95 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions: Methyl N-(1H-indol-1-ylacetyl)leucinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-(1H-indol-1-ylacetyl)leucinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-(1H-indol-1-ylacetyl)leucinate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The leucine component may contribute to the compound’s ability to modulate protein synthesis and cellular signaling pathways.
Comparison with Similar Compounds
Acyl Group Variations
- Indole vs. The indole moiety may enhance binding to biological targets (e.g., receptors), while long aliphatic chains improve hydrophobicity for material applications .
Key Research Findings from Analog Studies
Charge Transfer in Material Science: N-Dodecanoyl leucinate forms charge-transfer complexes with SWNTs, enabling selective dispersion of semiconducting or metallic nanotubes. This mechanism could extend to indole-functionalized derivatives if π-π interactions dominate .
Biological Activity: Methyl undecenoyl leucinate’s efficacy as a skin-whitener underscores the importance of acyl chain length and unsaturation in cellular uptake and target engagement. The indole group may further modulate bioavailability .
Structural Confirmation : X-ray crystallography validated the planar oxazolone structure of compound 12 (derived from compound 11), demonstrating the reliability of Schotten-Baumann reactions for indole-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
